4-Fluoro-n,2-dimethylaniline
Overview
Description
4-Fluoro-n,2-dimethylaniline is an organic compound with the molecular formula C8H10FN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom and two methyl groups. This compound is used as an intermediate in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences .
Mechanism of Action
Target of Action
4-Fluoro-2,N-dimethylaniline is a chemical compound with the molecular formula C8H10FN It is often used as an intermediate in chemical reactions , suggesting that it may interact with various molecular targets depending on the specific context of its use.
Mode of Action
The exact mode of action of 4-Fluoro-2,N-dimethylaniline is not well-documented. As an intermediate, its role may vary widely depending on the specific chemical reactions in which it is involved. It’s important to note that the presence of the fluorine atom in the molecule could influence its reactivity and interactions with other compounds .
Biochemical Pathways
Fluorinated heterocycles, which include compounds like 4-fluoro-2,n-dimethylaniline, have been reported to exhibit anticancer and antimicrobial activities . This suggests that they may interact with biochemical pathways related to cell growth and microbial metabolism.
Pharmacokinetics
The presence of a fluorine atom in the molecule could potentially affect its pharmacokinetic properties, as fluorine is known to influence factors such as lipophilicity and metabolic stability .
Result of Action
Some fluorinated heterocycles have been found to exhibit anticancer and antimicrobial activities , suggesting that 4-Fluoro-2,N-dimethylaniline could potentially have similar effects.
Action Environment
Factors such as ph, temperature, and the presence of other chemical species could potentially affect its reactivity and stability .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Fluoro-2,N-dimethylaniline are not fully understood. It is known that this compound can undergo various chemical reactions. For instance, it has been used in the methylation of aromatic and aliphatic amines to methylamines
Cellular Effects
It is known that the methylation of an amine in a drug molecule can have a strong effect on its lipophilicity and potency
Molecular Mechanism
It is known that this compound can participate in chemical reactions such as methylation
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-n,2-dimethylaniline can be synthesized through several methods. One common approach involves the nitration of 4-fluoro-2,6-dimethylaniline followed by reduction. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step employs hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-n,2-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the fluorine or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is frequently used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted anilines, nitroso compounds, and nitro compounds .
Scientific Research Applications
4-Fluoro-n,2-dimethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2,6-dimethylaniline
- 4-Fluoro-2,6-dimethylphenylamine
- 2,6-Dimethyl-4-fluoroaniline
Uniqueness
4-Fluoro-n,2-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances its reactivity and stability compared to other aniline derivatives .
Properties
IUPAC Name |
4-fluoro-N,2-dimethylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6-5-7(9)3-4-8(6)10-2/h3-5,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQUBAUGVPTBAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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